
(R)-6-Fluoro-8-methylchroman-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-6-Fluoro-8-methylchroman-4-amine is a chiral compound belonging to the chroman family. Chromans are known for their diverse biological activities and are often found in various natural products and synthetic pharmaceuticals. The presence of a fluorine atom and a methyl group in the chroman structure can significantly influence the compound’s chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Fluoro-8-methylchroman-4-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Chroman Ring: This step involves the cyclization of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of ®-6-Fluoro-8-methylchroman-4-amine may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, yield, and scalability. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
®-6-Fluoro-8-methylchroman-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chroman ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.
Wissenschaftliche Forschungsanwendungen
®-6-Fluoro-8-methylchroman-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-6-Fluoro-8-methylchroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions. The amine group can participate in protonation-deprotonation equilibria, influencing the compound’s activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluorochroman-4-amine: Lacks the methyl group, which can affect its biological activity and chemical properties.
8-Methylchroman-4-amine: Lacks the fluorine atom, which can influence its binding affinity and selectivity.
Chroman-4-amine: Lacks both the fluorine and methyl groups, making it less potent in certain applications.
Uniqueness
®-6-Fluoro-8-methylchroman-4-amine is unique due to the combined presence of the fluorine and methyl groups, which can enhance its chemical stability, biological activity, and selectivity compared to similar compounds.
Eigenschaften
Molekularformel |
C10H12FNO |
|---|---|
Molekulargewicht |
181.21 g/mol |
IUPAC-Name |
(4R)-6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12FNO/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h4-5,9H,2-3,12H2,1H3/t9-/m1/s1 |
InChI-Schlüssel |
LQYPVZGJJRSKMC-SECBINFHSA-N |
Isomerische SMILES |
CC1=CC(=CC2=C1OCC[C@H]2N)F |
Kanonische SMILES |
CC1=CC(=CC2=C1OCCC2N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



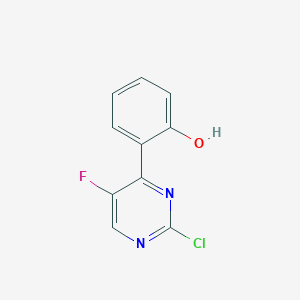
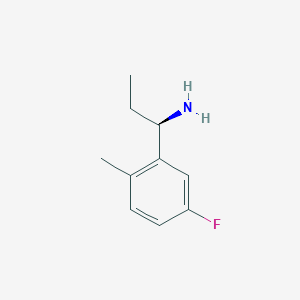
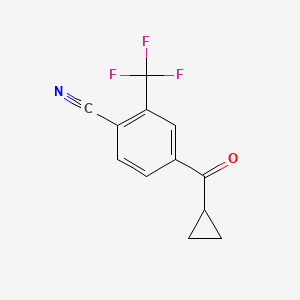
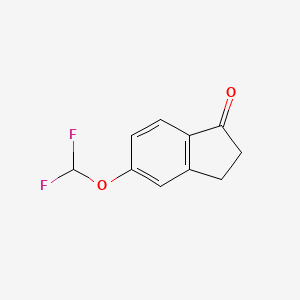
![2-Chloro-7-fluoro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B13044497.png)

![(1R,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL](/img/structure/B13044511.png)


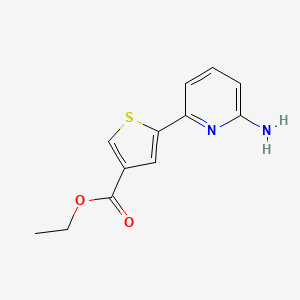

![N-Hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13044549.png)

